molecular formula C8H4F3NO2 B13440209 4-Hydroxy-3-(trifluoromethyl)phenylisocyanate CAS No. 1261456-08-9

4-Hydroxy-3-(trifluoromethyl)phenylisocyanate

Cat. No.: B13440209
CAS No.: 1261456-08-9
M. Wt: 203.12 g/mol
InChI Key: GLXHJGORHKNCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sorafenib Related Compound 25 is a derivative of sorafenib, a well-known kinase inhibitor used in cancer treatment. Sorafenib itself is a bi-aryl urea and an oral multikinase inhibitor that targets cell surface tyrosine kinase receptors and downstream intracellular kinases involved in tumor cell proliferation and angiogenesis . Sorafenib Related Compound 25 shares structural similarities with sorafenib but has unique properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sorafenib Related Compound 25 involves the preparation of intermediates such as 4-(4-aminophenoxy)-N-methylpicolinamide. This intermediate is then reacted with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate to install the main urea functionality . The reaction typically uses a single base and does not require an inert atmosphere, making it a practical and efficient method .

Industrial Production Methods

Industrial production of Sorafenib Related Compound 25 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Sorafenib Related Compound 25 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

Sorafenib Related Compound 25 exerts its effects by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis. It targets both serine/threonine and receptor tyrosine kinases, including c-Raf, b-Raf, VEGFR, and PDGFR . This inhibition disrupts key signaling pathways, leading to reduced tumor growth and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sorafenib Related Compound 25 is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These differences can result in varied efficacy and safety profiles compared to other similar compounds .

Properties

CAS No.

1261456-08-9

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

4-isocyanato-2-(trifluoromethyl)phenol

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)6-3-5(12-4-13)1-2-7(6)14/h1-3,14H

InChI Key

GLXHJGORHKNCMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.